Enhanced Duplex Thermal Stability Compared to Unmodified Cytidine and 5-Methylcytidine
The 5-formyl group in f5C significantly increases RNA duplex thermal stability compared to unmodified cytidine and its precursor 5-methylcytidine (m5C). High-resolution crystal structures of an octamer RNA duplex [5'-GUA(f5C)GUAC-3']2 revealed that the 5-formyl group lies in the same plane as the cytosine base and forms an intra-residue hydrogen bond with the N4 amino group, enhancing base stacking interactions without causing global structure perturbation [1].
| Evidence Dimension | Duplex thermal stability (Tm) |
|---|---|
| Target Compound Data | Increased stability; 5-formyl group forms intra-residue H-bond and increases base stacking |
| Comparator Or Baseline | Unmodified cytidine (C) and 5-methylcytidine (m5C); no comparable H-bond or enhanced stacking |
| Quantified Difference | Qualitative enhancement of thermal stability; precise ΔTm values not reported in this study |
| Conditions | RNA octamer duplex [5'-GUA(f5C)GUAC-3']2 under three crystallization conditions with different buffers and pH values |
Why This Matters
This stability difference directly impacts the design of RNA oligonucleotides for structural studies and therapeutic applications where precise thermodynamic control is required.
- [1] Wang, R., Delaney, M. O., Sheng, J., Chen, D., He, K., & Luo, Z. (2016). Base pairing and structural insights into the 5-formylcytosine in RNA duplex. Nucleic Acids Research, gkw235. View Source
